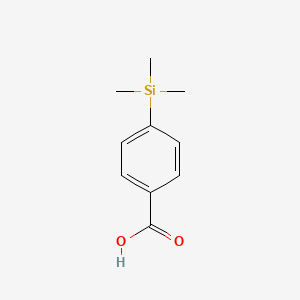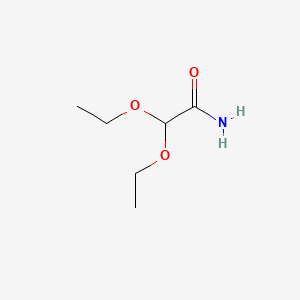
2,2-Diethoxyacetamid
Übersicht
Beschreibung
2,2-Diethoxyacetamide is a chemical compound with the linear formula (CH3CH2O)2CHCONH2 . It has a molecular weight of 147.17 . This compound participates in the synthesis of pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .
Synthesis Analysis
The synthesis of 2,2-Diethoxyacetamide involves the use of Michael addition-cyclodehydration of a 2-(2-thiazolyl)enamine and 1-(2-thiazolyl)propynone . This process results in the formation of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .Molecular Structure Analysis
The molecular structure of 2,2-Diethoxyacetamide is represented by the linear formula (CH3CH2O)2CHCONH2 . The compound has a molecular weight of 147.17 .Physical and Chemical Properties Analysis
2,2-Diethoxyacetamide has a melting point of 76-78 °C . It appears as a white to yellow powder, flakes, or crystals .Relevant Papers One relevant paper is “First synthesis of an amythiamicin pyridine cluster” by Mark C Bagley et al . This paper discusses the synthesis of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics, in which 2,2-Diethoxyacetamide participates .
Wissenschaftliche Forschungsanwendungen
Synthese von Thiopeptid-Antibiotika
2,2-Diethoxyacetamid: wird bei der Synthese der Pyridin-haltigen zentralen Domäne der Amythiamicin-Gruppe von Thiopeptid-Antibiotika verwendet . Diese Antibiotika sind bekannt für ihre starke Aktivität gegen Gram-positive Bakterien, und die Verbindung dient als ein wichtiges Zwischenprodukt bei der Konstruktion der komplexen Molekülstruktur dieser Antibiotika.
Synthese heterocyclischer Verbindungen
Als Baustein in der organischen Synthese wird This compound zur Bildung von heterocyclischen Verbindungen eingesetzt . Diese Verbindungen haben eine breite Palette von Anwendungen, einschließlich Pharmazeutika, Agrochemikalien und Farbstoffe.
Pharmakokinetik und Arzneimittelentwicklung
Die physikalisch-chemischen Eigenschaften von This compound, wie z. B. eine hohe gastrointestinale Absorption und Löslichkeit, machen es zu einer Verbindung von Interesse in pharmakokinetischen Studien . Es kann verwendet werden, um die Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) von Arzneimittelkandidaten zu verstehen.
Berechnungen in der Chemie
This compound: kann in der Computerchemie für die molekulare Modellierung und Simulationen verwendet werden. Programme wie Amber und GROMACS verwenden solche Verbindungen, um Visualisierungen zu erstellen und das Verhalten von Molekülen in verschiedenen Umgebungen vorherzusagen .
Sicherheits- und Gefahrenanalyse
Im Kontext der Sicherheits- und Gefahrenanalyse wird This compound hinsichtlich seines toxikologischen Profils untersucht. Das Verständnis seiner Wechselwirkung mit biologischen Systemen ist unerlässlich, um seine Sicherheit als chemisches Reagenz oder potenzielles Therapeutikum zu beurteilen .
Wirkmechanismus
Biochemical Pathways
It is known that 2,2-Diethoxyacetamide participates in the synthesis of pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2,2-Diethoxyacetamide is currently unknown .
Biochemische Analyse
Biochemical Properties
2,2-Diethoxyacetamide plays a significant role in biochemical reactions, particularly in the synthesis of pyridine-containing central domains of thiopeptide antibiotics . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interaction with enzymes such as glyoxylate reductase and acetyl-CoA synthetase is crucial for its biochemical activity. These interactions often involve the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions.
Cellular Effects
2,2-Diethoxyacetamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, such as protein kinases and phosphatases, which play a critical role in regulating cellular responses to external stimuli. Additionally, 2,2-Diethoxyacetamide can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2,2-Diethoxyacetamide involves its interaction with specific biomolecules at the molecular level. The compound binds to enzymes and proteins, either inhibiting or activating their activity. For instance, 2,2-Diethoxyacetamide can inhibit the activity of glyoxylate reductase by binding to its active site, preventing the enzyme from catalyzing its substrate. Conversely, it can activate acetyl-CoA synthetase by enhancing its affinity for acetyl-CoA, leading to increased production of acetyl-CoA . These interactions result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Diethoxyacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2-Diethoxyacetamide remains stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 2,2-Diethoxyacetamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and promote cell growth. At high doses, it can induce toxic effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in therapeutic applications of 2,2-Diethoxyacetamide.
Metabolic Pathways
2,2-Diethoxyacetamide is involved in several metabolic pathways, including the glyoxylate cycle and acetyl-CoA synthesis . The compound interacts with enzymes such as glyoxylate reductase and acetyl-CoA synthetase, facilitating the conversion of glyoxylate to glycine and the synthesis of acetyl-CoA from acetate, respectively. These metabolic pathways are essential for maintaining cellular energy balance and supporting various biosynthetic processes.
Transport and Distribution
The transport and distribution of 2,2-Diethoxyacetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, 2,2-Diethoxyacetamide can bind to cytoplasmic proteins, influencing its localization and accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biochemical activity and its interaction with target biomolecules.
Subcellular Localization
2,2-Diethoxyacetamide exhibits distinct subcellular localization patterns, which are essential for its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, 2,2-Diethoxyacetamide can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns enable the compound to exert its biochemical effects in specific cellular contexts.
Eigenschaften
IUPAC Name |
2,2-diethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKGWFQMJHBHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210075 | |
| Record name | 2,2-Diethoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61189-99-9 | |
| Record name | 2,2-Diethoxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61189-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diethoxyacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061189999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61189-99-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diethoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethoxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Diethoxyacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN8XXW4Z7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2-diethoxyacetamide in the synthesis of ecteinascidin analogues?
A1: 2,2-Diethoxyacetamide serves as a crucial building block in the pursuit of synthesizing analogues of ecteinascidin 597, a potent anti-tumor natural product. Researchers aimed to leverage a connective Pummerer reaction, which involves the formation of a thionium ion intermediate from a sulfide followed by nucleophilic attack. [] In this context, the 2,2-diethoxyacetamide group acts as a protected form of a carboxylic acid. This strategy allows for the controlled construction of the complex molecular architecture found in ecteinascidin analogues.
Q2: What challenges were encountered when using 2,2-diethoxyacetamide in this synthetic approach?
A2: The research highlights that utilizing 2,2-diethoxyacetamide in the connective Pummerer cyclisation required "more forcing conditions." [] This suggests that the presence of the diethoxyacetal group may hinder the desired cyclization reaction, potentially due to steric hindrance or electronic effects. Furthermore, a one-pot macrolactone synthesis incorporating 2,2-diethoxyacetamide along with a thiol and electron-rich benzene ring proved unsuccessful. [] This necessitated the exploration of alternative protecting group strategies to facilitate the synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
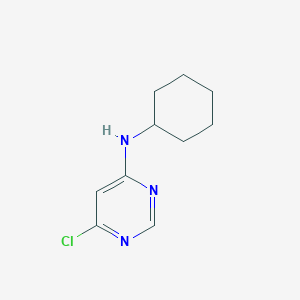
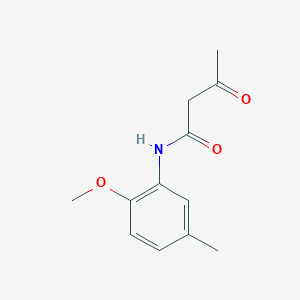




![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)
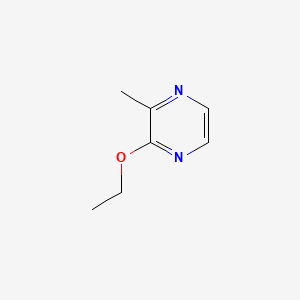

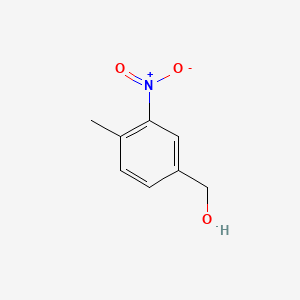
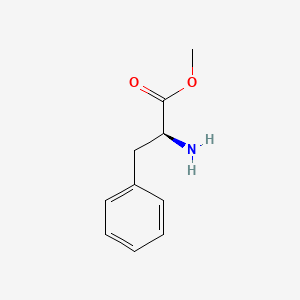

![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)
